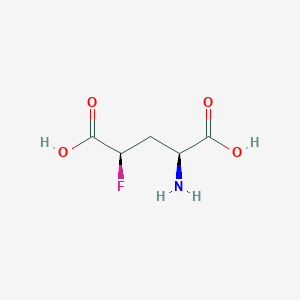![molecular formula C9H9NO3S B3043800 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid CAS No. 926273-18-9](/img/structure/B3043800.png)
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid
Overview
Description
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been shown to inhibit the growth of cancer cells and has been studied extensively in preclinical models.
Scientific Research Applications
Recyclization in Organic Synthesis
- Recyclization Processes : A study explored the recyclization of thiophene carboxylic acids, potentially including compounds similar to 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, under the action of cyanoacetic acid derivatives. This process is significant in organic synthesis and the development of new compounds (Shipilovskikh & Rubtsov, 2020).
Enantioselective Synthesis
- Synthesis of Amino Acid Analogs : Research on the enantioselective synthesis of protected amino acid analogs, like 2,3-methano analogs of ornithine and glutamic acid, using processes that might involve similar compounds to 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid (Frick, Klassen & Rapoport, 2005).
Thermochemistry and Molecular Structure
- Thermochemical Studies : The thermochemistry of thiophene carboxylic acids, closely related to 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, has been analyzed, providing insights into their stability and molecular structures (Temprado et al., 2002).
Chemical Reactivity and Applications
- Chemical Transformations : A study on the palladium-catalyzed perarylation of thiophene carboxylic acids, which might include derivatives of 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, highlights their potential in creating complex organic molecules (Nakano et al., 2008).
Applications in Ethylene Biosynthesis
- Ethylene Precursor Studies : Research identified a major conjugate of 1-aminocyclopropane-1-carboxylic acid, a precursor of ethylene in plants, suggesting relevance in plant biology and ethylene biosynthesis, potentially related to compounds like 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid (Hoffman, Yang & McKeon, 1982).
Safety and Hazards
properties
IUPAC Name |
3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8(5-1-2-5)10-6-3-4-14-7(6)9(12)13/h3-5H,1-2H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRBWOPHGUTADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















